Zidebactam
Übersicht
Beschreibung
Zidebactam ist ein neuartiges, nicht-β-Lactam-Bicyclo-Acylhydrazid-Antibiotikum, das von Wockhardt entwickelt wurde. Es ist bekannt für seinen dualen Wirkmechanismus, der die Bindung an das Penicillin-bindende Protein 2 und die Hemmung von β-Lactamase-Enzymen umfasst. Diese Verbindung ist besonders wirksam gegen gramnegative Bakterien, was sie zu einem vielversprechenden Kandidaten für die Behandlung resistenter Infektionen macht .
Wissenschaftliche Forschungsanwendungen
Zidebactam hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung für die Untersuchung der β-Lactamase-Hemmung und der Wechselwirkungen mit Penicillin-bindenden Proteinen verwendet.
Biologie: this compound wird in mikrobiologischen Studien eingesetzt, um seine Auswirkungen auf gramnegative Bakterien zu verstehen.
Medizin: Es befindet sich in der klinischen Entwicklung zur Behandlung von komplizierten Harnwegsinfektionen und anderen resistenten Infektionen.
Industrie: This compound wird in der pharmazeutischen Industrie zur Entwicklung neuer Antibiotika-Formulierungen verwendet
Wirkmechanismus
This compound entfaltet seine Wirkung durch einen dualen Wirkmechanismus:
Bindung an Penicillin-bindendes Protein 2: Dies hemmt die bakterielle Zellwandsynthese, was zum Zelltod führt.
Hemmung von β-Lactamase-Enzymen: Dies verhindert den Abbau von β-Lactam-Antibiotika und erhöht deren Wirksamkeit
Wirkmechanismus
Target of Action
Zidebactam, also known as WCK5107, is a novel non-β-lactam bicyclo-acyl hydrazide . Its primary targets are the penicillin-binding protein 2 (PBP2) in Gram-negative bacteria and β-lactamase enzymes . PBP2 plays a crucial role in bacterial cell wall synthesis, and β-lactamase enzymes are responsible for antibiotic resistance in bacteria by breaking down β-lactam antibiotics.
Mode of Action
This compound exhibits a dual mechanism of action. It binds to PBP2 with high affinity, disrupting the process of cell wall synthesis in Gram-negative bacteria . Simultaneously, it acts as a potent β-lactamase inhibitor . This dual action enhances the effectiveness of β-lactam antibiotics, such as cefepime, against resistant bacterial strains .
Biochemical Pathways
The binding of this compound to PBP2 inhibits the cross-linking of peptidoglycan chains, a critical step in bacterial cell wall synthesis . This leads to cell wall instability and eventually bacterial cell death. By inhibiting β-lactamase enzymes, this compound prevents the degradation of β-lactam antibiotics, ensuring their antibacterial activity is preserved .
Pharmacokinetics
This compound’s pharmacokinetic properties have been studied in healthy subjects. The exposure of this compound increased in a dose-proportional manner, and the elimination half-life ranged from 1.84 to 2.39 hours . More than 80% of the administered dose of this compound was excreted as unchanged drug within 0 to 6 hours post-dose . These properties contribute to its bioavailability and efficacy.
Result of Action
The combined action of this compound and cefepime (WCK 5222) has shown potent in vitro activity against Enterobacterales and Pseudomonas aeruginosa producing various clinically relevant β-lactamases, including ESBLs, KPCs, AmpC, and MBLs . This makes it a promising therapeutic option for infections caused by multidrug-resistant Gram-negative pathogens .
Action Environment
The effectiveness of this compound can be influenced by various environmental factors. For instance, the presence of β-lactamase-producing bacteria can impact the efficacy of this compound. The combination of this compound with β-lactam antibiotics can overcome this challenge
Biochemische Analyse
Biochemical Properties
Zidebactam exhibits a dual mechanism of action involving selective and high-affinity binding to Gram-negative penicillin-binding protein 2 (PBP2) and β-lactamase inhibition . It is known to inhibit class A, C, and D β-lactamases . The compound is covalently attached to S294, and active residues of PBP interact with diacylhydrazide .
Cellular Effects
This compound, in combination with cefepime, has shown potent in vitro activity against various clinically relevant β-lactamases, including ESBLs, KPCs, AmpC, and MBLs for which limited treatment options are currently available . It has been found to be generally active against MBL-producing Enterobacterales and Pseudomonas aeruginosa, both in vitro and in animal studies .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to PBP2 and β-lactamase inhibition . This dual mechanism enhances the bactericidal activity of β-lactams against a broad spectrum of Gram-negative pathogens expressing diverse carbapenem-impacting resistance mechanisms .
Temporal Effects in Laboratory Settings
In single ascending dose cohorts, the exposure of this compound increased in a dose-proportional manner, and more than 80% of the administered dose of this compound was excreted as unchanged drug within 0 to 6 hours post dose .
Dosage Effects in Animal Models
In animal models, this compound, in combination with cefepime, has shown potent activities against Enterobacteriaceae and Pseudomonas aeruginosa producing various clinically relevant β-lactamases
Metabolic Pathways
It is known that this compound inhibits β-lactamases, which are enzymes that break down β-lactam antibiotics, thereby preventing the bacteria from developing resistance to these antibiotics .
Transport and Distribution
It is known that this compound is administered intravenously , suggesting that it is distributed throughout the body via the bloodstream.
Subcellular Localization
Given its mechanism of action, it is likely that this compound interacts with penicillin-binding proteins and β-lactamases, which are typically located in the periplasmic space of Gram-negative bacteria .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Zidebactam beinhaltet eine konvergente Strategie, die die Kupplung des Natriumsalzes von Diazabicyclooctancarbonsäure mit Boc-®-(-)-Ethylnipecotathydrazid umfasst. Der Prozess beinhaltet mehrere chemische Umwandlungen, darunter stereoselektive Synthese und chirale Auflösung. Die Summenformel von this compound lautet C13H21N5O7S.2H2O .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt demselben Syntheseweg, jedoch in größerem Maßstab. Der Prozess stellt die Produktion von chiral reinem this compound mit hoher Ausbeute und Reinheit sicher. Die stabile Natriumsalzform der Verbindung wird hergestellt, um ihre Stabilität und Handhabung zu verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Zidebactam unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation und Substitution. Es ist besonders empfindlich gegenüber sauren, basischen und oxidativen Bedingungen, was zur Bildung von Abbauprodukten führt .
Häufige Reagenzien und Bedingungen
Hydrolyse: this compound wird mit Wasser oder wässrigen Lösungen hydrolytischen Bedingungen ausgesetzt.
Oxidation: Oxidative Bedingungen beinhalten die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid.
Substitution: Substitutionsreaktionen können Reagenzien wie Benzylhydroxylaminhydrochlorid beinhalten.
Hauptsächlich gebildete Produkte
Die hauptsächlich aus diesen Reaktionen gebildeten Produkte umfassen verschiedene Abbauprodukte und Verunreinigungen, die mit fortschrittlichen chromatographischen Techniken identifiziert und quantifiziert werden .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Avibactam
- Relebactam
- Vaborbactam
- Nacubactam
- ETX2514
Vergleich
Zidebactam ist aufgrund seines dualen Wirkmechanismus, der sowohl die Bindung an das Penicillin-bindende Protein 2 als auch die Hemmung von β-Lactamase umfasst, einzigartig. Dies macht es im Vergleich zu anderen β-Lactamase-Hemmern effektiver gegen ein breiteres Spektrum von gramnegativen Bakterien .
Die Kombination von this compound mit Cefepim (WCK 5222) ist besonders bemerkenswert, da sie die Wirksamkeit von Cefepim gegen resistente Bakterienstämme erhöht .
Biologische Aktivität
Zidebactam, a novel diazabicyclooctane (DBO), has emerged as a significant compound in the fight against multidrug-resistant (MDR) Gram-negative bacteria. Its unique mechanism of action involves both β-lactamase inhibition and direct binding to penicillin-binding protein 2 (PBP2), making it an important adjunct in combination therapies, particularly with cefepime.
This compound operates through dual mechanisms:
- β-lactamase Inhibition : It inhibits class A, class C, and some class D β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics.
- Direct Antibacterial Activity : By binding to PBP2, this compound exhibits antibacterial activity independent of β-lactamase presence, enhancing the efficacy of other β-lactams like cefepime.
In Vitro Activity
Numerous studies have evaluated the in vitro activity of this compound, often in combination with cefepime. The following table summarizes key findings regarding its minimum inhibitory concentrations (MICs) against various pathogens:
Pathogen | MIC Range (mg/L) | Notes |
---|---|---|
Escherichia coli | 0.12 - 0.5 | Effective against most strains, including those with ESBL and AmpC. |
Klebsiella pneumoniae | 0.12 - 0.5 | Similar susceptibility as E. coli; effective against KPC producers. |
Pseudomonas aeruginosa | 4 - 16 | High susceptibility noted; effective against AmpC and metallo-β-lactamase producers. |
Acinetobacter baumannii | >32 | Limited efficacy; however, potentiation observed with cefepime. |
Stenotrophomonas maltophilia | >32 | Potentiation of cefepime activity observed; limited standalone efficacy. |
Clinical Case Studies
- Compassionate Use Case : A notable case involved an immunocompromised patient with a disseminated infection caused by an NDM-producing XDR Pseudomonas aeruginosa. The patient was treated with cefepime/zidebactam under compassionate use, resulting in clinical improvement and negative blood cultures within days . This case underscores this compound's potential as a salvage therapy for resistant infections.
- Combination Therapy Studies : In studies evaluating the combination of this compound with sulbactam against carbapenem-resistant Acinetobacter baumannii (CRAB), this compound restored sulbactam susceptibility in 91% of tested isolates, demonstrating significant synergy . This highlights this compound's role in enhancing the efficacy of existing antibiotics.
Research Findings
Research has consistently shown that this compound significantly enhances the activity of cefepime against resistant strains:
- In vitro Studies : this compound combined with cefepime inhibited over 99% of Enterobacteriaceae at MICs ≤8 mg/L, including those producing various β-lactamases .
- Global Isolate Collection : A study involving a global collection of clinical isolates indicated that cefepime/zidebactam was highly effective against strains from various regions, with notable activity against carbapenem-resistant isolates .
Eigenschaften
IUPAC Name |
[(2S,5R)-7-oxo-2-[[[(3R)-piperidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O7S/c19-11(8-2-1-5-14-6-8)15-16-12(20)10-4-3-9-7-17(10)13(21)18(9)25-26(22,23)24/h8-10,14H,1-7H2,(H,15,19)(H,16,20)(H,22,23,24)/t8-,9-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZPXRQPDCXTIO-BBBLOLIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NNC(=O)C2CCC3CN2C(=O)N3OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C(=O)NNC(=O)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1436861-97-0 | |
Record name | Zidebactam [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1436861970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zidebactam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13090 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ZIDEBACTAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPM97423DB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.